3-Hydroxybenzoic acid
Overview
Description
3-Hydroxybenzoic acid, also known as meta-hydroxybenzoic acid or 3-carboxyphenol, is a monohydroxybenzoic acid. It is a white, odorless solid that is soluble in water and ethanol. This compound is naturally occurring and can be found in various plants, such as vanilla beans, raspberries, and tea leaves . It is used in the synthesis of medicinally important compounds and has various applications in the pharmaceutical, cosmetic, and food industries .
Mechanism of Action
Target of Action
3-Hydroxybenzoic acid (3HBA) is a monohydroxybenzoic acid that is used in the synthesis of medicinally important compounds such as tyrosine kinase Tie-2 inhibitor, amyloidogenesis inhibitor, antioxidant and anti-inflammatory agents based on oxadiazole analogs of resveratrol . It is produced in the gut microflora as one of the three main metabolites formed from the catechin diet .
Mode of Action
It is known that hydroxybenzoic acids have the potential to form strong hydrogen-bonding interactions with other functional groups . This interaction could potentially influence the activity of the target molecules, leading to changes in their function.
Biochemical Pathways
3HBA is involved in various biochemical pathways. It is a component of the structural skeleton of various biologically active small molecules . It is also a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . Furthermore, it is transformed by Pseudomonas putida BS893 via a new pathway via 2,3-dihydroxybenzoate (2,3-DBA) and catechol .
Pharmacokinetics
The two metastable polymorphs are storage stable if phase pure and monotropically related to form I . Depending on its chemical nature, each compound may exist or can be designed in a number of solid-state forms .
Result of Action
The result of 3HBA’s action is largely dependent on its targets and the biochemical pathways it is involved in. For example, as a component of various biologically active small molecules, it can contribute to the therapeutic effects of these molecules . As a major aromatic secondary metabolite, it can impart food with typical organoleptic characteristics .
Action Environment
The action of 3HBA can be influenced by various environmental factors. For instance, the solid form of the compound can have a tremendous impact on materials properties such as solubility and stability . This can profoundly influence industrial processes and the performance of a fine chemical . Furthermore, the transformation of 3HBA by Pseudomonas putida BS893 can be affected by the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzoic acid is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . It has the potential to form strong hydrogen-bonding interactions with other functional groups .
Cellular Effects
This compound can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells . It also has the potential to ameliorate cardiovascular problems related to aging such as hypertension, atherosclerosis, and dyslipidemia .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can inhibit seed germination and root growth by restraining the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly .
Temporal Effects in Laboratory Settings
This compound does not undergo decarboxylation at elevated temperature and is stable up to 300℃ . This is in contrast to 2- and 4-hydroxybenzoic acids .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid can be synthesized through several methods:
Alkali Fusion of Sodium 3-Sulfobenzoate: This method involves melting sodium 3-sulfobenzoate with alkali at temperatures between 210-220°C.
Reduction of 3-Nitrobenzoic Acid Esters: This method involves the reduction of 3-nitrobenzoic acid esters to produce this compound.
Oxidation of 3-Methylphenol or 3-Hydroxybenzaldehyde: This method involves the oxidation of 3-methylphenol or 3-hydroxybenzaldehyde to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the alkali fusion method due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Hydroxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These reactions occur mainly at the ortho or para positions relative to the hydroxyl group.
Amidation: This reaction forms amides such as 3-hydroxybenzamide and 3-hydroxy-N-methylbenzamide.
Scientific Research Applications
3-Hydroxybenzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Hydroxybenzoic acid is one of several hydroxybenzoic acids, including:
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid): Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant properties.
Gentisic Acid (2,5-Dihydroxybenzoic Acid): Used in the treatment of rheumatoid arthritis.
This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. It is particularly valued for its role in the synthesis of medicinal compounds and its antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFXRHURBJZNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25302-76-5, 7720-19-6 (mono-hydrochloride salt) | |
Record name | 3-Hydroxybenzoic acid homopolymer | |
Source | CAS Common Chemistry | |
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Record name | 3-Hydroxybenzoic acid | |
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DSSTOX Substance ID |
DTXSID6021610 | |
Record name | 3-Hydroxybenzoic acid | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder | |
Record name | 3-Hydroxybenzoic acid | |
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Record name | 3-Hydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-Hydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |
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Solubility |
7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol) | |
Record name | 3-Hydroxybenzoic acid | |
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Record name | 3-Hydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.000158 [mmHg] | |
Record name | 3-Hydroxybenzoic acid | |
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CAS No. |
99-06-9 | |
Record name | 3-Hydroxybenzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=99-06-9 | |
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Record name | 3-Hydroxybenzoic acid | |
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Record name | 3-Hydroxybenzoic acid | |
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Record name | Benzoic acid, 3-hydroxy- | |
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Record name | 3-Hydroxybenzoic acid | |
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Record name | 3-hydroxybenzoic acid | |
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Record name | 3-HYDROXYBENZOIC ACID | |
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Record name | 3-Hydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
202 °C | |
Record name | 3-Hydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-hydroxybenzoic acid interact with biological systems?
A1: Research indicates this compound can inhibit magnesium chelatase activity in plants like cress and barley. [] This enzyme is crucial for chlorophyll synthesis, and its inhibition disrupts chlorophyll production, impacting plant growth and development. [] Additionally, this compound exhibits antibacterial activity and influences bacterial communication systems. [, ]
Q2: What are the downstream effects of this compound on Staphylococcus aureus?
A2: Studies show that this compound effectively inhibits the Agr and Sar quorum sensing systems in Staphylococcus aureus, leading to reduced biofilm formation and dispersion. [] This inhibition also significantly impacts the bacteria's spreading ability, hemolytic activity, and proteolytic activity. []
Q3: How does this compound affect the production of virulence factors in Xanthomonas campestris pv. campestris?
A3: Research suggests that this compound, acting as a diffusible factor, plays a crucial role in the biosynthesis of xanthomonadin, a pigment vital for the pathogen's virulence. [] Interfering with this compound production disrupts xanthomonadin biosynthesis, subsequently impacting the production of other virulence factors and attenuating the bacteria's virulence in host plants. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H6O3, and its molecular weight is 138.12 g/mol.
Q5: How can spectroscopic techniques aid in characterizing this compound?
A5: Techniques like Infrared (IR), 1H NMR, and 13C NMR spectroscopy provide valuable structural information. [] For instance, IR spectroscopy can identify functional groups such as the carboxylic acid and hydroxyl groups present in the molecule. [] Meanwhile, NMR spectroscopy can elucidate the arrangement of hydrogen and carbon atoms in the molecule. []
Q6: How does the structure of this compound influence its use in liquid crystal applications?
A6: The presence of both a rigid aromatic ring and a flexible carboxylic acid group in this compound makes it a suitable building block for liquid crystal materials. [, , ] By modifying the substituents on the aromatic ring and varying the length of the terminal alkyl chains, researchers can fine-tune the mesomorphic properties of the resulting liquid crystals. [, , ]
Q7: What catalytic properties of this compound derivatives contribute to their use in analytical chemistry?
A7: Derivatives like 2,4,6-tribromo-3-hydroxybenzoic acid are used as chromogenic agents in enzymatic assays. [, ] For example, they significantly enhance the sensitivity of cholesterol detection methods by forming intensely colored products upon reaction with hydrogen peroxide generated during enzymatic cholesterol oxidation. [, ]
Q8: How does computational chemistry contribute to understanding the properties and behavior of this compound?
A8: Density functional theory (DFT) calculations play a crucial role in predicting the vibrational modes and spectroscopic properties of this compound and its cocrystals. [] These calculations offer valuable insights into the intermolecular interactions, particularly hydrogen bonding, influencing the cocrystal formation and stability. []
Q9: How do structural modifications of this compound influence its biological activity?
A9: Studies indicate that the position and number of hydroxyl groups on the benzene ring greatly impact the antialgal activity of hydroxybenzoic acid derivatives. [] For instance, gallic acid, with three hydroxyl groups, exhibits stronger growth inhibition on Microcystis aeruginosa compared to this compound or salicylic acid. []
Q10: What structural features of this compound are essential for its role as a diffusible factor in Xanthomonas campestris pv. campestris?
A10: Research on this compound and its derivatives reveals that the hydroxyl group and its specific position on the aromatic ring are crucial for the compound's function in xanthomonadin biosynthesis. [] Modifications to these structural features can significantly impact the compound's biological activity in this context. []
Q11: How is the impact of this compound on amyloid beta aggregation studied?
A11: In vitro studies have demonstrated the potential of this compound and its metabolite, 3-(3´-hydroxyphenyl)propionic acid, to inhibit the formation of toxic amyloid beta aggregates. [] These findings suggest a potential role for these compounds in mitigating amyloid beta-induced neurotoxicity, a key hallmark of Alzheimer's disease. []
Q12: What in vivo models are used to study the effects of this compound and related compounds?
A12: Researchers utilize rodent models to investigate the bioavailability and bioactivity of this compound and its metabolites, particularly in the context of Alzheimer's disease. [] These studies often involve orally administering this compound-containing extracts, like grape seed polyphenol extract, and analyzing the compound's distribution and effects in the brain. []
Q13: What analytical techniques are employed to investigate the metabolism of this compound in bacterial systems?
A13: To study the degradation pathways of this compound in bacteria, researchers utilize techniques like high-performance liquid chromatography (HPLC) to identify and quantify metabolic intermediates. [, ] Gas chromatography-mass spectrometry (GC-MS) is another powerful tool employed for analyzing the metabolic breakdown products of this compound in bacterial cultures. []
Q14: How is this compound content determined in plant materials like Artemisiae Argyi Folium?
A14: High-performance liquid chromatography (HPLC) is the preferred method for quantifying this compound in complex plant matrices. [] This technique allows for the separation and detection of this compound, enabling researchers to assess its presence and levels in various plant species and their processed forms. []
Q15: How does the formation of cocrystals impact the solubility of this compound?
A15: Studies on cocrystal formation, such as those between this compound and pyrazinamide or piracetam, highlight the potential of this approach to modify the compound's physicochemical properties, including solubility. [, ] Cocrystallization can lead to altered dissolution rates and solubility profiles, offering opportunities to enhance the bioavailability and efficacy of pharmaceutical compounds. [, ]
Q16: How is the biodegradability of this compound studied in environmental settings?
A16: Researchers isolate and characterize thermophilic Bacillus species from environments like decayed wood bark and hot springs to study their ability to degrade aromatic compounds, including this compound. [] These studies help understand the biodegradation pathways and the role of specific microbial communities in breaking down such compounds under thermophilic conditions. []
Q17: How do interdisciplinary approaches contribute to our understanding of this compound?
A17: Combining chemical synthesis, material characterization, and device fabrication allows scientists to explore the potential of this compound derivatives in advanced applications like photosensitive liquid crystals. [] This interdisciplinary approach merges organic chemistry, materials science, and engineering to develop innovative materials with tailored properties for optoelectronic devices. []
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